(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound contains several functional groups including a benzimidazole ring, a piperazine ring, a pyrazole ring, and a thiophene ring. These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzimidazole and pyrazole rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzimidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present on the rings. For example, the presence of the piperazine ring could potentially increase the solubility of the compound in water .Scientific Research Applications
Anticancer Activity
The exploration of thiophene-containing 1,3-diarylpyrazole derivatives, including compounds structurally related to the specified chemical, has demonstrated significant anticancer potential. In one study, synthesized derivatives showed inhibitory effects on various human cancer cell lines, including MCF7 and HL60, with certain compounds exhibiting notable growth inhibitory effects. This points to the potential of such compounds for further development as anticancer agents, underscoring their value in medicinal chemistry research for targeting specific cancer types (Inceler, Yılmaz, & Baytas, 2013).
Antimicrobial Activity
Another area of application for this compound is in antimicrobial research. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and tested against various bacterial strains and cell lines. Among these, certain derivatives displayed potent antibacterial efficacies, especially against E. coli, S. aureus, and S. mutans, with some compounds outperforming reference drugs like Ciprofloxacin in biofilm inhibition activities. This suggests that such compounds, through their structural design involving piperazine and pyrazole elements, could serve as bases for developing new antibacterial agents (Mekky & Sanad, 2020).
Molecular Interaction Studies
Research into the molecular interactions of related compounds with specific receptors offers insights into their potential pharmacological applications. For example, the antagonist activity of certain piperazinyl and pyrazolyl derivatives on the CB1 cannabinoid receptor has been studied, providing a foundation for understanding the compound's mechanism of action and its potential utility in designing receptor-targeted therapies (Shim et al., 2002).
Synthesis and Drug Design
The synthesis and structural exploration of related compounds, such as those incorporating thieno[2,3-b]-thiophene derivatives, demonstrate the compound's role in the development of new chemical entities with potential biological activity. These studies not only shed light on the synthetic routes to such compounds but also explore their physical and chemical properties, which are crucial for drug design and development processes (Mabkhot, Kheder, & Al-Majid, 2010).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Benzimidazole derivatives have been found to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-20(17-12-16(23-24-17)18-6-3-11-28-18)26-9-7-25(8-10-26)13-19-21-14-4-1-2-5-15(14)22-19/h1-6,11-12H,7-10,13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFDYNWJYVFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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